molecular formula C10H14O8 B1631214 (2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester CAS No. 138405-05-7

(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester

Cat. No. B1631214
CAS RN: 138405-05-7
M. Wt: 262.21 g/mol
InChI Key: FKFVPINWMGATEI-WDSKDSINSA-N
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Description

“(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester” is a chemical compound with the molecular formula C6H10O6 and a molecular weight of 178.1400 . It is also known by other names such as Tartaric acid, dimethyl ester, (+)-; Dimethyl (+)-tartrate; Dimethyl d-tartrate; Dimethyl tartrate; Dimethyl L-tartrate; l-Tartaric acid, dimethyl ester; L- (+)-Tartaric acid, dimethyl ester; Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dimethyl ester; NSC 517; Dimethyl 2,3-dihydroxysuccinate .


Molecular Structure Analysis

The molecular structure of this compound is determined by its stereochemistry. In the case of two stereogenic centers, there are 3 stereoisomers . The mirror image of 2R,3R is 2S,3S, i.e., the mirror image inverts the configuration at each stereocenter .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.14 g/mol . It is a chiral molecule, meaning it has non-superimposable mirror images . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

properties

IUPAC Name

(3S,4S)-3,4-bis(methoxycarbonyl)hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O8/c1-17-9(15)5(3-7(11)12)6(4-8(13)14)10(16)18-2/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFVPINWMGATEI-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)C(CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC(=O)O)[C@H](CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001171868
Record name 1,2,3,4-Butanetetracarboxylic acid, 2,3-dimethyl ester, (2S,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1523530-45-1
Record name 1,2,3,4-Butanetetracarboxylic acid, 2,3-dimethyl ester, (2S,3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523530-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Butanetetracarboxylic acid, 2,3-dimethyl ester, (2S,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester
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(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester
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(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester
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(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester
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(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester
Reactant of Route 6
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(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester

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